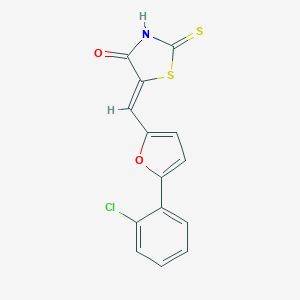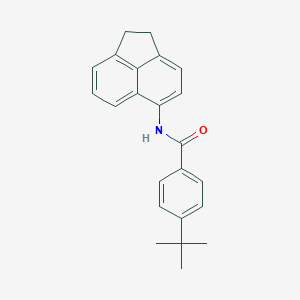
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as DMXAA, is a synthetic compound that has gained attention due to its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one involves the activation of the immune system. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). These cytokines activate various immune cells, such as macrophages and natural killer cells, which then attack the cancer cells.
Biochemical and Physiological Effects:
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha and IFN-gamma. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one also increases the production of reactive oxygen species (ROS), which play a role in the immune system's response to cancer cells. Additionally, (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been found to inhibit the growth of blood vessels that supply nutrients to the tumor, which can lead to tumor shrinkage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one in lab experiments is its potential as an anti-cancer agent. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been found to have anti-tumor activity in various types of cancer, which makes it a promising compound for further research. However, one of the limitations of using (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one in lab experiments is its complex synthesis method. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one requires expertise in organic chemistry, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one. One potential direction is to investigate its use in combination with other anti-cancer agents. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been found to have synergistic effects with other anti-cancer agents, which could lead to improved cancer treatment. Another potential direction is to investigate the use of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one in combination with immunotherapy. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one's ability to activate the immune system could make it a promising compound for use in combination with immunotherapy. Finally, future research could focus on improving the synthesis method for (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, which could make it more accessible for use in lab experiments.
Conclusion:
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that has gained attention for its potential use as an anti-cancer agent. It works by activating the immune system and inducing the production of cytokines. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been found to have anti-tumor activity in various types of cancer and has several biochemical and physiological effects. While (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has limitations in terms of its complex synthesis method, it has promising potential for further research in combination with other anti-cancer agents and immunotherapy.
Méthodes De Synthèse
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is a complex process that requires expertise in organic chemistry. However, the synthesis of (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one is not the focus of this paper, and therefore, we will not delve into the details of the synthesis method.
Applications De Recherche Scientifique
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one has been extensively studied for its potential use as an anti-cancer agent. It has been found to have anti-tumor activity in various types of cancer, including melanoma, lung cancer, and colon cancer. (Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one works by inducing the production of cytokines, which are proteins that play a crucial role in the immune system's response to cancer cells.
Propriétés
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-10-4-2-1-3-9(10)11-6-5-8(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYIQEBEGTWEDV-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=S)S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((5-(2-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413724.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413726.png)

![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413728.png)
![diethyl 5-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B413729.png)

![3-[(2,5-Dimethylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413731.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B413733.png)
![4-[2-(1,3-Benzodioxol-5-ylcarbonyl)carbohydrazonoyl]-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B413736.png)
![4-tert-butyl-N-{7-[(4-tert-butylbenzoyl)amino]-5,5-dioxidodibenzo[b,d]thien-3-yl}benzamide](/img/structure/B413737.png)

![(3Z)-3-{2-[2-nitro-5-(pyrrolidin-1-yl)phenyl]hydrazinylidene}-1-azabicyclo[2.2.2]octane](/img/structure/B413739.png)
![5-bromo-N'-[(2-chloro-3-quinolinyl)methylene]nicotinohydrazide](/img/structure/B413740.png)
![1-hydroxy-2-phenyl-3H-naphtho[2,1,8-mna]thioxanthen-3-one](/img/structure/B413743.png)